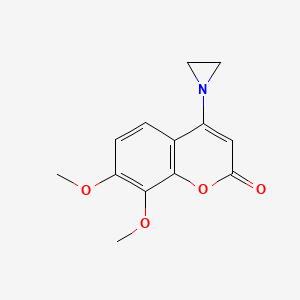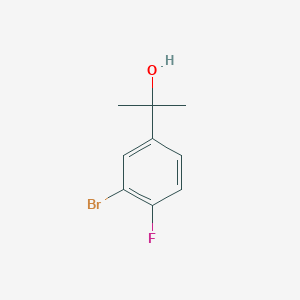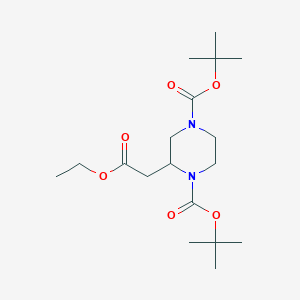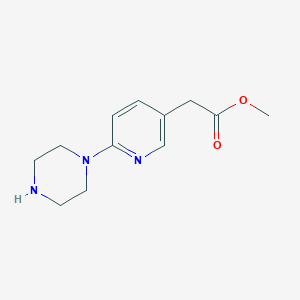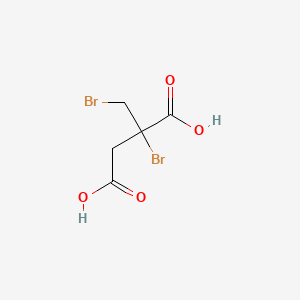
methyl 16-(2H-tetrazol-5-yl)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate is a compound that features a tetrazole ring attached to a hexadecanoate chain. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties . The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom
準備方法
The synthesis of methyl 16-(2H-tetrazol-5-yl)hexadecanoate typically involves the formation of the tetrazole ring followed by its attachment to the hexadecanoate chain. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . Another approach involves the use of triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Tetrazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of methyl 16-(2H-tetrazol-5-yl)hexadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with various receptors . This stabilization can enhance the compound’s binding affinity and specificity for its targets, leading to its biological or chemical effects.
類似化合物との比較
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.
2-Methyl-2H-tetrazole: Used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
Tetrazole-5-carboxylic acid: Another tetrazole derivative with applications in pharmaceuticals and material science. The uniqueness of this compound lies in its long hexadecanoate chain, which can impart distinct physical and chemical properties compared to other tetrazole derivatives.
特性
分子式 |
C18H34N4O2 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
methyl 16-(2H-tetrazol-5-yl)hexadecanoate |
InChI |
InChI=1S/C18H34N4O2/c1-24-18(23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-22-20-17/h2-16H2,1H3,(H,19,20,21,22) |
InChIキー |
HZDARSKWZVPOGE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCC1=NNN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)


